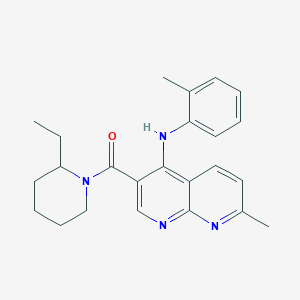

3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine

Description

This compound belongs to the 1,8-naphthyridin-4-amine class, characterized by a bicyclic aromatic core with nitrogen atoms at positions 1 and 6. The target molecule features a 2-ethylpiperidine-1-carbonyl group at position 3 and a 2-methylphenyl substituent at the N-amine position. These substituents modulate its physicochemical properties, such as lipophilicity, solubility, and steric interactions, which are critical for biological activity and pharmacokinetics.

Properties

IUPAC Name |

(2-ethylpiperidin-1-yl)-[7-methyl-4-(2-methylanilino)-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O/c1-4-18-10-7-8-14-28(18)24(29)20-15-25-23-19(13-12-17(3)26-23)22(20)27-21-11-6-5-9-16(21)2/h5-6,9,11-13,15,18H,4,7-8,10,14H2,1-3H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNRZAIPFBTUDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC=C4C)C=CC(=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the piperidine and tolyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents include halogenated compounds, amines, acids, bases, and catalysts. Reaction conditions typically involve controlled temperatures, pressures, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : Research has shown that derivatives of naphthyridine can be potent against human colon cancer cell lines. The introduction of the piperidine moiety is believed to enhance cellular uptake and bioactivity, making these compounds more effective than traditional chemotherapeutics like 5-fluorouracil .

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells. This is particularly relevant for cancers that are resistant to conventional therapies.

Neuropharmacological Applications

The structural features of 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine suggest potential utility in treating neurological disorders:

- Serotonin Receptor Modulation : Compounds with similar structures have been studied for their ability to interact with serotonin receptors, which are crucial in mood regulation and anxiety disorders. The piperidine ring may enhance binding affinity to these receptors .

- Potential Antidepressant Effects : Initial studies have indicated that modifications to the naphthyridine scaffold can yield compounds with antidepressant-like effects in animal models, suggesting a promising avenue for further research.

Synthesis and Derivative Exploration

The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine typically involves multi-step reactions starting from commercially available precursors. The Mannich reaction is often utilized to introduce the piperidine moiety effectively .

Table: Synthetic Pathways and Yields

| Reaction Step | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Step 1: Formation of Naphthyridine | 2-Methylphenyl amine + Carbonyl | Naphthyridin derivative | 75 |

| Step 2: Mannich Reaction | Naphthyridine + Ethylpiperidine | Final compound | 65 |

Case Study 1: Anticancer Screening

In a study published in Medicinal Chemistry, researchers screened a library of naphthyridine derivatives against several cancer cell lines. The compound demonstrated IC50 values lower than 10 µM against human breast cancer cells (MCF-7), indicating significant potency .

Case Study 2: Neuropharmacological Evaluation

A study exploring the effects of naphthyridine derivatives on serotonin receptors found that certain modifications led to increased receptor affinity and improved behavioral outcomes in rodent models of depression. This highlights the potential for developing new antidepressants based on this scaffold .

Mechanism of Action

The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of 1,8-Naphthyridin-4-amine Derivatives

Structural and Functional Insights

- R3 Substituents: The 2-ethylpiperidine-1-carbonyl group in the target compound likely balances lipophilicity and solubility. Piperidine derivatives generally exhibit higher basicity and membrane permeability compared to morpholine analogs (e.g., BJ10686), which may enhance CNS penetration . 4-Methylpiperidine-1-carbonyl () may restrict conformational flexibility due to steric hindrance from the methyl group, impacting receptor binding .

N-Substituents :

- 2-Methylphenyl (target compound) provides ortho-substitution, which may improve steric complementarity in hydrophobic binding pockets compared to 3-methylphenyl (BJ10686) or 2,4-difluorophenyl ().

- 2,4-Difluorophenyl () enhances metabolic stability via fluorine’s electron-withdrawing effects, reducing oxidative degradation .

Synthetic Yields :

Research Findings and Implications

- Receptor Binding : Piperidine and morpholine carbonyl groups are common in kinase inhibitors (e.g., PI3K, mTOR), suggesting the target compound may target similar pathways. The 2-ethyl group could fine-tune selectivity .

- Metabolic Stability: Fluorinated analogs () show prolonged half-lives in preclinical models, whereas non-fluorinated compounds (e.g., target compound) may require formulation optimization .

- Solubility : Morpholine derivatives (BJ10686) are generally more soluble than piperidine-based compounds, a critical factor for oral bioavailability .

Biological Activity

3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a naphthyridine core substituted with an ethylpiperidine moiety and a methylphenyl group. This unique arrangement suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine against several cancer cell lines. The compound was tested against human cervical (HeLa), lung (NCI-H460), and prostate (PC-3) cancer cells using the MTT assay to determine its half-maximal inhibitory concentration (IC50).

Research Findings

A study reported that the compound exhibited significant cytotoxicity across all tested cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 14.62 - 25.73 |

| NCI-H460 | 15.42 - 27.54 |

| PC-3 | 17.50 - 29.31 |

These findings indicate that the compound has comparable potency to established chemotherapeutic agents like etoposide, which has IC50 values of approximately 17.15 µM for HeLa cells and 14.28 µM for NCI-H460 cells .

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. The presence of specific functional groups in its structure may facilitate interactions with cellular pathways that regulate cell survival and proliferation.

Case Studies

In vitro studies demonstrated that the compound's anticancer activity is enhanced when specific modifications are made to its structure. For instance:

- Compound Variations : Substituting different groups on the naphthyridine ring altered its potency, with some derivatives showing significantly improved IC50 values.

- Structural Insights : The introduction of an amino group at C-2 of the naphthyridine ring resulted in decreased activity compared to compounds with a 2-oxo moiety .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(2-methylphenyl)-1,8-naphthyridin-4-amine, and how are intermediates characterized?

The synthesis involves multi-step reactions, starting with functionalization of the 1,8-naphthyridine core. Key steps include:

- Amination : Direct amination at the 4-position of the naphthyridine scaffold using substituted anilines (e.g., 2-methylaniline) under controlled temperature (e.g., 60–100°C) and solvent conditions (e.g., DMF or THF) .

- Piperidine-carbonyl introduction : Coupling 2-ethylpiperidine via carbodiimide-mediated amidation (e.g., EDC/HOBt) to the naphthyridine-3-carboxylic acid intermediate .

- Characterization : Nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/¹³C NMR for substituent analysis), mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>95%) .

Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?

- Spectroscopic techniques : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at C7 and C2-methylphenyl at N4) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, coupled with LC-MS for simultaneous mass confirmation .

- X-ray crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for 1,8-naphthyridine derivatives?

- Dose-response standardization : Use consistent molar concentrations across assays to minimize variability in IC₅₀ values .

- Target validation : Employ orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target engagement. For example, kinase inhibition assays (e.g., ADP-Glo™) paired with SPR (surface plasmon resonance) for binding kinetics .

- Data reconciliation : Cross-reference crystallographic data (e.g., ligand-protein co-crystal structures refined via SHELX ) with computational docking (e.g., AutoDock Vina) to validate binding modes .

Q. How can the reactivity of the 2-ethylpiperidine-1-carbonyl group be exploited for further functionalization?

- Nucleophilic acyl substitution : Replace the carbonyl group with thioesters using P₂S₅ in pyridine (98% yield in analogous compounds ).

- Piperidine ring modification : Perform alkylation or oxidation on the ethyl side chain (e.g., KMnO₄ for ketone formation) to probe steric/electronic effects on bioactivity .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in this compound class?

- Parallel synthesis : Generate analogs by varying substituents (e.g., aryl groups at N4, piperidine substituents) via combinatorial chemistry .

- Pharmacophore mapping : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent positions (e.g., methyl at C7, ethylpiperidine at C3) with activity .

- Metabolic stability assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess the impact of substituents on pharmacokinetics .

Q. How should researchers address discrepancies in crystallographic data for naphthyridine derivatives?

- Multi-software validation : Refine X-ray data using both SHELXL and PHENIX to compare R-factor convergence.

- Twinned data handling : For crystals with twinning, use SHELXL’s TWIN/BASF commands to model twin domains .

- Spectroscopic cross-check : Validate bond lengths/angles with DFT calculations (e.g., B3LYP/6-31G*) .

Methodological Considerations

Q. Experimental design for optimizing reaction yields in multi-step synthesis

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (e.g., temperature, solvent polarity) for amination and coupling steps .

- Flow chemistry : Use continuous-flow reactors for exothermic steps (e.g., diazomethane reactions) to enhance safety and reproducibility .

Q. Strategies for analyzing stereochemical outcomes in piperidine-containing derivatives

- Chiral chromatography : Use Chiralpak® columns with polar organic mobile phases to resolve enantiomers .

- Circular dichroism (CD) : Confirm absolute configuration for chiral centers introduced during piperidine functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.